molecular formula C10H18ClNO2 B2723145 Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride CAS No. 1822446-57-0

Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride

Cat. No. B2723145
CAS RN: 1822446-57-0
M. Wt: 219.71
InChI Key: GLCYXTKBHDOPOU-UHFFFAOYSA-N
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Description

“Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1822446-57-0 . It has a molecular weight of 219.71 . It is a powder at room temperature .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 219.71 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Synthesis of Bioactive Compounds

Research has demonstrated the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening reactions. These derivatives are important structural sub-units present in several classes of bioactive compounds, highlighting the compound's role in the synthesis of complex molecules with potential biological activities (Santos et al., 2000).

Peptide Synthesis

Another significant application is in peptide synthesis, where derivatives of methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride have been used as dipeptide synthons. These synthons have been shown to undergo expected reactions with carboxylic acids and thioacids, facilitating the synthesis of peptides including the nonapeptide analogues of antibiotics, demonstrating its utility in the development of peptide-based drugs (Suter et al., 2000).

Cycloaddition Reactions

The compound is also involved in cycloaddition reactions. For instance, substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates have been synthesized through regioselective 1,3-dipolar cycloaddition, further illustrating its role in creating complex molecular architectures (Molchanov & Tran, 2013).

Construction of Spirocyclic Oxetane-Fused Compounds

Research includes the synthesis of spirocyclic oxetane-fused benzimidazoles, where 2-oxa-7-azaspiro[3.5]nonane derivatives were prepared. These compounds were then used to create complex tetracyclic systems, highlighting the compound's utility in synthesizing fused ring systems with potential for drug discovery (Gurry et al., 2015).

Anticonvulsant Activity Studies

In pharmacological research, derivatives of methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride have been evaluated for their potential anticonvulsant activities. Studies have synthesized and tested various derivatives, providing insights into their pharmacological profiles and potential therapeutic applications (Farrar et al., 1993).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and others .

Future Directions

The future directions for the use and study of “Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride” are not specified in the available resources. It could potentially be used for pharmaceutical testing , but more research would be needed to determine its potential applications and effectiveness. It’s always important to follow safety guidelines when handling this compound due to its associated hazards .

properties

IUPAC Name

methyl 2-azaspiro[4.4]nonane-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-9(12)8-6-10(7-11-8)4-2-3-5-10;/h8,11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCYXTKBHDOPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(CCCC2)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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